Draflazine - 120770-34-5

Draflazine

Catalog Number: EVT-266523
CAS Number: 120770-34-5
Molecular Formula: C30H33Cl2F2N5O2
Molecular Weight: 604.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Draflazine, also known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs). [] It is classified as a nucleoside transport inhibitor and is a valuable tool in scientific research for investigating the physiological and pharmacological roles of adenosine and other nucleosides. [] Draflazine acts by blocking the cellular uptake of adenosine, thereby increasing its extracellular concentration and potentiating its effects. []

Synthesis Analysis

One method of Draflazine synthesis involves the kinetic resolution of N-t-Boc-piperazine carboxamide using leucine aminopeptidase. [, ] This enzymatic resolution yields the (S)-enantiomer of the acid and the (R)-enantiomer of the amide with high optical purity. [] Subsequent alkylation and functional group manipulation of the (S)-carboxamide leads to the formation of (-)-Draflazine. []

Molecular Structure Analysis

Draflazine is a chiral molecule with a cis configuration at the piperazine ring. [] Its structure comprises a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-(1-pyrrolidinyl)ethyl side chain. [, ] The presence of the chlorine atoms on the phenyl ring and the pyrrolidine ring in the side chain contribute to its specific binding affinity for ENTs. []

Mechanism of Action

Draflazine exerts its biological effects primarily by inhibiting equilibrative nucleoside transporters (ENTs), specifically ENT1. [, , , , , , , , , ] ENTs are responsible for the bidirectional transport of nucleosides, including adenosine, across cell membranes. [] By blocking ENTs, Draflazine prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration. [, , , , , ] This elevated adenosine level then stimulates adenosine receptors, particularly A1 and A2A receptors, which mediate various physiological responses, including vasodilation, cardioprotection, and modulation of neurotransmission. [, , , , , , , , ]

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties like solubility and melting point are limited in the provided papers, the structure suggests lipophilic characteristics. [] This lipophilicity allows Draflazine to cross cell membranes and reach its target, the ENTs, which are embedded in the membrane. [, ] Additionally, the presence of the piperazine ring contributes to its basicity, allowing it to exist in a protonated form at physiological pH. []

Applications
  • Cardioprotection: Numerous studies demonstrate Draflazine's potential as a cardioprotective agent. In various animal models, Draflazine administration before, during, or after ischemia has been shown to reduce infarct size, improve cardiac function recovery, and decrease arrhythmias. [, , , ] These beneficial effects are primarily attributed to the increased levels of endogenous adenosine, which exerts cardioprotective actions through adenosine receptors. [, , ]

  • Pain Management: Research suggests that Draflazine exhibits antihyperalgesic activity in animal models of inflammatory pain. [] By inhibiting nucleoside transport and increasing adenosine levels, Draflazine reduces pain sensitivity in these models, suggesting its potential as a novel therapeutic target for pain management. []

  • Modulation of Neurotransmission: Draflazine has been employed to investigate the role of adenosine in neurotransmission. Studies show that Draflazine can inhibit norepinephrine release from sympathetic nerve endings by enhancing the inhibitory effect of endogenous adenosine on presynaptic A1 receptors. [, , ]

  • Investigating Adenosine's Role in Various Physiological Processes: Draflazine serves as a valuable tool for exploring the physiological roles of adenosine in different organ systems. For instance, studies have utilized Draflazine to investigate adenosine's involvement in regulating ventilation, insulin-induced vasodilation, and atrioventricular nodal function. [, , ]

Future Directions
  • Development of New Draflazine Analogues: Designing and synthesizing novel Draflazine analogues with improved potency, selectivity, and pharmacokinetic properties could further enhance its utility in research and potentially lead to the development of new therapeutic agents. [, , ]

  • Investigating Draflazine's Effects in Specific Disease Models: Further exploration of Draflazine's therapeutic potential in disease models of myocardial infarction, stroke, pain, and neurodegenerative disorders is warranted. [, , ]

  • Combining Draflazine with Other Therapies: Investigating the synergistic effects of Draflazine in combination with existing therapies, such as adenosine receptor agonists or other cardioprotective agents, could lead to more effective treatment strategies for various diseases. []

  • Elucidating the Molecular Mechanisms of Draflazine's Actions: Further research is needed to fully understand the molecular interactions between Draflazine and ENTs, including the identification of specific binding sites and the conformational changes induced by Draflazine binding. [, ] This knowledge could facilitate the development of even more potent and selective ENT inhibitors.

Nitrobenzylthioinosine (NBMPR)

Compound Description: NBMPR is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. It is widely used as a pharmacological tool to study nucleoside transport and its inhibition. [, , ]

Relevance: NBMPR is structurally unrelated to Draflazine but shares a common target: ENT1. Both compounds bind to ENT1 and inhibit nucleoside transport, although NBMPR typically exhibits higher potency. [, , ]

Dipyridamole

Compound Description: Dipyridamole is a coronary vasodilator drug that also inhibits nucleoside transport, although less potently than NBMPR or Draflazine. It is used clinically for its antiplatelet and vasodilatory properties. [, , , ]

Relevance: Dipyridamole is structurally distinct from Draflazine but shares overlapping pharmacological activities. Both compounds inhibit nucleoside transport, albeit with different potencies and selectivities for ENT subtypes. [, , , ]

Dilazep

Compound Description: Dilazep is a coronary vasodilator drug that, like Draflazine, inhibits nucleoside transport, displaying species-dependent potency. [, , ]

Relevance: Dilazep shares structural similarities with Draflazine and exhibits a similar pharmacological profile, inhibiting nucleoside transport with comparable potency. Research on both compounds has investigated their interactions with specific amino acid residues on the ENT1 transporter. [, , ]

Compound Description: Soluflazine is another coronary vasodilator that inhibits nucleoside transport, exhibiting species-dependent potency similar to Draflazine. [, , ]

Relevance: Soluflazine possesses structural features in common with Draflazine and displays similar pharmacological properties. Both compounds inhibit nucleoside transport and show species-dependent differences in potency. [, , ]

Iodotubercidin

Compound Description: Iodotubercidin is an inhibitor of adenosine kinase, an enzyme involved in the metabolism of adenosine. It is used to increase extracellular adenosine levels. [, ]

EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine)

Compound Description: EHNA is an inhibitor of adenosine deaminase, another enzyme involved in adenosine metabolism. Similar to iodotubercidin, EHNA increases extracellular adenosine levels by preventing its breakdown. []

Relevance: EHNA, like Draflazine, ultimately enhances adenosine signaling, but through a different mechanism. EHNA inhibits adenosine breakdown by adenosine deaminase, while Draflazine prevents adenosine uptake via nucleoside transporters. []

(R)-PIA ((-)N6-phenylisopropyladenosine)

Compound Description: (R)-PIA is a selective agonist of the A1 adenosine receptor, mimicking the effects of adenosine at this receptor subtype. []

Relevance: Unlike Draflazine, which elevates endogenous adenosine levels, (R)-PIA directly activates the A1 adenosine receptor. This compound serves as a pharmacological tool to investigate the specific effects mediated by A1 receptor activation. []

Carbachol

Compound Description: Carbachol is a cholinomimetic drug that activates both muscarinic and nicotinic acetylcholine receptors. It is not directly related to adenosine signaling or nucleoside transport. []

Relevance: Carbachol serves as a negative control in studies involving Draflazine and adenosine, as it acts through a distinct signaling pathway unrelated to adenosine. []

8-Sulfophenyltheophylline (8SPT)

Compound Description: 8SPT is a non-selective antagonist of adenosine receptors, blocking the actions of adenosine at both A1 and A2 receptor subtypes. [, ]

Relevance: 8SPT serves as a pharmacological tool to block the effects of elevated adenosine levels induced by Draflazine. This helps to confirm whether the observed effects of Draflazine are mediated through adenosine receptor activation. [, ]

Caffeine

Compound Description: Caffeine is a widely consumed stimulant that acts as a non-selective antagonist of adenosine receptors, blocking both A1 and A2 receptor subtypes. [, , ]

Relevance: Similar to 8SPT, caffeine is used to block adenosine receptors and investigate the involvement of adenosine signaling in the effects of Draflazine. Studies have shown that high caffeine levels can attenuate the cardioprotective effects of Draflazine. [, , ]

Cilostazol

Compound Description: Cilostazol is a phosphodiesterase type 3 (PDE3) inhibitor that also possesses adenosine uptake inhibitory activity. It is used clinically to treat intermittent claudication. []

Relevance: Cilostazol and Draflazine share the ability to inhibit adenosine uptake, although Cilostazol achieves this through a different primary mechanism (PDE3 inhibition). This shared property makes Cilostazol relevant for comparison in studies investigating the effects of adenosine elevation. []

Milrinone

Compound Description: Milrinone is another phosphodiesterase type 3 (PDE3) inhibitor, similar to Cilostazol, primarily used for its inotropic and vasodilatory effects in heart failure. []

Relevance: Milrinone serves as a comparison compound to Draflazine and Cilostazol in studies investigating the effects of adenosine elevation on blood flow and other parameters, as it does not directly inhibit adenosine uptake. []

Cyclopentyltheophylline

Compound Description: Cyclopentyltheophylline is an antagonist of adenosine receptors, particularly the A1 subtype. It is used to investigate the role of A1 receptors in adenosine signaling. []

Relevance: Cyclopentyltheophylline helps delineate the contribution of A1 receptor activation in the effects of Draflazine. Its use as a selective A1 antagonist allows researchers to determine whether the observed effects of Draflazine are mediated specifically through the A1 receptor subtype. []

DMPX

Compound Description: DMPX is a selective antagonist of the A2 adenosine receptor subtype, blocking the actions of adenosine at this receptor. []

Relevance: Similar to cyclopentyltheophylline, DMPX helps dissect the specific involvement of A2 receptors in the effects of Draflazine. By selectively blocking A2 receptors, researchers can assess whether these receptors contribute to the overall pharmacological profile of Draflazine. []

CGS21680 (2-[p-(2-Carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)

Compound Description: CGS21680 is a highly selective agonist of the A2A adenosine receptor subtype, mimicking the effects of adenosine at this receptor. []

Relevance: CGS21680 serves as a pharmacological tool to selectively activate A2A receptors, aiding in the investigation of A2A receptor-mediated effects in comparison to the broader effects of Draflazine, which elevates endogenous adenosine levels and can potentially activate multiple adenosine receptor subtypes. []

CCPA (2-Chloro-N6-cyclopentyladenosine)

Compound Description: CCPA is a relatively selective agonist of the A1 adenosine receptor, although it can also activate A2A receptors at higher concentrations. []

Relevance: CCPA serves as a pharmacological tool to investigate the effects of A1 receptor activation, allowing comparison with the more global effects of Draflazine, which elevates adenosine levels and can activate multiple adenosine receptor subtypes. []

Properties

CAS Number

120770-34-5

Product Name

Draflazine

IUPAC Name

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide

Molecular Formula

C30H33Cl2F2N5O2

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)

InChI Key

IWMYIWLIESDFRZ-UHFFFAOYSA-N

SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Solubility

Soluble in DMSO

Synonyms

2-aminocarbonyl-N-(4-amino-2,6-dichlorophenyl)-4-(5,5-bis(4-fluorophenyl)-pentyl)-1-piperazineacetamide
draflazine
R 75 231
R 75231
R 88 016
R 88016
R-75231
R-88016
R75231

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Isomeric SMILES

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.